molecular formula C10H11BrN2O3 B1370712 3-Bromo-5-nitro-N-propylbenzamide CAS No. 929000-38-4

3-Bromo-5-nitro-N-propylbenzamide

Cat. No.: B1370712
CAS No.: 929000-38-4
M. Wt: 287.11 g/mol
InChI Key: FHEIOBOAFHYCRB-UHFFFAOYSA-N
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Description

Contextual Significance of Benzamide (B126) Scaffolds in Modern Chemical Research

The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide functional group, is a cornerstone in modern chemical research. researchgate.net This structural motif is prevalent in a vast array of biologically active compounds and functional materials. researchgate.net In medicinal chemistry, benzamide derivatives are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. walshmedicalmedia.comwalshmedicalmedia.com The versatility of the benzamide structure allows for systematic modifications, enabling researchers to fine-tune the biological and physical properties of the molecules. This structural flexibility has made benzamides a key component in the development of numerous therapeutic agents. drugbank.com For instance, substituted benzamides have been successfully developed as dopamine (B1211576) receptor antagonists and are used in the treatment of various neuropsychiatric disorders. nih.govnih.gov

Strategic Importance of Halogen and Nitro Substituents in Aromatic Amide Architectures

The introduction of halogen and nitro groups onto an aromatic amide framework is a strategic decision in molecular design, as these substituents profoundly influence the molecule's electronic properties and reactivity. The bromine atom, a halogen, is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. numberanalytics.com The nitro group (-NO2) is a much stronger electron-withdrawing group and a powerful deactivator of the aromatic ring. numberanalytics.comrsc.org

The presence of both a bromo and a nitro substituent, as in the case of 3-Bromo-5-nitro-N-propylbenzamide, significantly lowers the electron density of the aromatic ring. This electronic modification can enhance the potential for nucleophilic aromatic substitution, a reaction that is typically difficult for unsubstituted benzene rings. numberanalytics.com Furthermore, these functional groups can participate in various chemical transformations; for example, the nitro group can be reduced to an amino group, providing a route to further functionalization. researchgate.net

Overview of this compound within the Landscape of Benzamide Derivatives

This compound is a distinct molecule within the broader class of benzamide derivatives. Its structure is characterized by a benzene ring substituted at the 3-position with a bromine atom, at the 5-position with a nitro group, and an N-propyl group attached to the amide nitrogen. synquestlabs.comsynquestlabs.com While extensive research dedicated solely to this specific compound is not widely available in peer-reviewed literature, its structure suggests it would primarily serve as a chemical intermediate in the synthesis of more complex molecules. The combination of the bromo and nitro groups makes the aromatic ring electron-deficient and provides specific sites for further chemical reactions.

Physicochemical Properties and Synthesis

Based on its structure and data from analogous compounds, the key physicochemical properties of this compound can be predicted.

Table 1: Predicted Physicochemical Properties of this compound

Property Value
Molecular Formula C10H11BrN2O3
Molecular Weight 287.11 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents

| CAS Number | 929000-38-4 |

This data is compiled from chemical supplier information and computational models. synquestlabs.comsynquestlabs.com

The synthesis of this compound would most likely proceed through the amidation of its corresponding carboxylic acid, 3-bromo-5-nitrobenzoic acid. chemimpex.com This precursor is a versatile building block in organic synthesis. chemimpex.com The reaction would involve activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by a reaction with n-propylamine.

A plausible synthetic route would be:

Preparation of the starting material: 3-bromo-5-nitrobenzoic acid can be synthesized through various established methods in organic chemistry. sigmaaldrich.comnih.gov

Amide bond formation: The 3-bromo-5-nitrobenzoic acid would be reacted with a chlorinating agent, such as thionyl chloride, to form the more reactive 3-bromo-5-nitrobenzoyl chloride. This intermediate would then be treated with n-propylamine in the presence of a base to yield the final product, this compound.

Spectroscopic Characterization

¹H NMR: The proton nuclear magnetic resonance spectrum would show distinct signals for the aromatic protons, the propyl chain protons, and the amide N-H proton. The aromatic protons would appear in the downfield region, with their chemical shifts and coupling patterns influenced by the bromo and nitro substituents. The protons of the propyl group would exhibit characteristic splitting patterns.

¹³C NMR: The carbon nuclear magnetic resonance spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the propyl group.

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-H stretch of the amide, the C=O stretch of the amide carbonyl group, and the asymmetric and symmetric stretches of the nitro group.

This compound stands as a representative example of a polysubstituted benzamide with potential applications as a synthetic intermediate. Its chemical architecture, featuring a strategically placed bromo and nitro group, makes it an interesting subject for further investigation in the field of synthetic organic chemistry. The principles of substituent effects and reaction mechanisms provide a solid framework for understanding its properties and reactivity, even in the absence of extensive dedicated research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-nitro-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3/c1-2-3-12-10(14)7-4-8(11)6-9(5-7)13(15)16/h4-6H,2-3H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEIOBOAFHYCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650383
Record name 3-Bromo-5-nitro-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929000-38-4
Record name 3-Bromo-5-nitro-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 5 Nitro N Propylbenzamide and Analogous Structures

Amide Bond Formation Strategies

The crucial step in the synthesis of 3-bromo-5-nitro-N-propylbenzamide is the formation of the amide linkage between a substituted benzoic acid and propylamine. Several protocols have been optimized to achieve this transformation with high efficiency and yield.

Thionyl Chloride-Induced Amidation Protocols

A widely employed and effective method for the synthesis of benzamides, including this compound, involves the use of thionyl chloride (SOCl₂). niif.huresearchgate.netresearchgate.net This reagent activates the carboxylic acid group of 3-bromo-5-nitrobenzoic acid by converting it into the more reactive acyl chloride intermediate, 3-bromo-5-nitrobenzoyl chloride. niif.hu This intermediate then readily reacts with an amine, such as propylamine, to form the desired amide.

The reaction is often carried out under solvent-free conditions, which offers several advantages from a green chemistry perspective, including reduced waste, lower costs, and often shorter reaction times. niif.huresearchgate.netresearchgate.net In a typical procedure, 3-bromo-5-nitrobenzoic acid is treated with thionyl chloride, and after the formation of the acyl chloride, the amine is added to complete the amidation. This method has been shown to produce high yields of the desired benzamide (B126) derivatives. niif.huresearchgate.net For instance, the reaction of 3-bromo-5-nitrobenzoic acid with various amines in the presence of thionyl chloride under solvent-free conditions has been reported to give yields of up to 94% within 2 hours. niif.hu

The general reaction can be summarized as follows:

Activation: 3-bromo-5-nitrobenzoic acid + SOCl₂ → 3-bromo-5-nitrobenzoyl chloride + SO₂ + HCl

Amidation: 3-bromo-5-nitrobenzoyl chloride + CH₃CH₂CH₂NH₂ → this compound + HCl

A one-pot variation of this protocol involves adding the carboxylic acid, amine, and a tertiary base like triethylamine (B128534) to a solvent such as dichloromethane, followed by the addition of thionyl chloride. rsc.org This approach allows for the in-situ formation of the acyl chloride and its immediate reaction with the amine, often resulting in high yields within a short reaction time. rsc.org

Table 1: Thionyl Chloride-Induced Synthesis of Benzamides

Reactants Reagent Conditions Product Yield (%) Reference
3-bromo-5-nitrobenzoic acid, various amines Thionyl chloride Solvent-free, room temp Substituted benzamides Good researchgate.net
3-bromo-5-nitrobenzoic acid, amines Thionyl chloride Solvent-free Substituted benzamides up to 94 niif.hu

Copper(II)-Catalyzed Amidation Approaches

Copper-catalyzed reactions, particularly the Ullmann condensation, provide an alternative route for the formation of C-N bonds in the synthesis of aryl amides. wikipedia.orgorganic-chemistry.org This methodology is especially useful when starting from an aryl halide. In the context of synthesizing analogs of this compound, a copper catalyst can facilitate the coupling of an aryl halide with an amide.

The traditional Ullmann condensation requires high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. These systems often employ soluble copper catalysts supported by ligands such as diamines or acetylacetonate. wikipedia.orgorganic-chemistry.org

A typical Ullmann-type amidation might involve the reaction of an aryl halide with an amide in the presence of a copper catalyst and a base. While direct synthesis of this compound via this method is less common than the acyl chloride route, the principles of copper-catalyzed C-N coupling are relevant for the synthesis of structurally related compounds. For instance, the Goldberg reaction, a variation of the Ullmann condensation, involves the coupling of an aryl halide with an amine, which can be catalyzed by copper(I) iodide and phenanthroline. wikipedia.org

Recent developments have focused on making these reactions more environmentally friendly, for example, by using water as a solvent or employing reusable catalysts. magtech.com.cnmdpi.com Zeolite-supported copper catalysts have also been shown to be effective in ligand-free Ullmann coupling reactions. mdpi.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inmdpi.comresearchgate.netrsc.org The application of microwave irradiation to amide synthesis, including that of benzamides, has been well-documented. rasayanjournal.co.inresearchgate.netyoutube.com

The principle behind microwave heating involves the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. rasayanjournal.co.in This can be particularly advantageous for amidation reactions, which can sometimes be sluggish under conventional heating. For example, the hydrolysis of benzamide, a related reaction, is completed in 7 minutes under microwave irradiation with a 99% yield, whereas it takes an hour by conventional means. rasayanjournal.co.in

Microwave-assisted synthesis can be applied to various amidation protocols, including those starting from carboxylic acids and amines. The use of microwave irradiation can significantly reduce reaction times, from hours to minutes, and often improves yields. mdpi.comresearchgate.net For instance, the synthesis of 1,2-disubstituted benzimidazoles, which involves an amidation-like step, sees reaction times decrease from 60 minutes to 5 minutes with a significant increase in yield when using microwave assistance. mdpi.com This technology is also compatible with green chemistry principles, especially when combined with solvent-free reaction conditions. mdpi.comrsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Reactions

Reaction Conventional Method (Time) Microwave Method (Time) Yield (Microwave) Reference
Hydrolysis of benzamide 1 hour 7 minutes 99% rasayanjournal.co.in

Base-Catalyzed N-Benzoylation Methods

Base-catalyzed N-benzoylation, often referred to as the Schotten-Baumann reaction, is a classic and reliable method for preparing amides from acyl chlorides and amines. This method is directly applicable to the synthesis of this compound from 3-bromo-5-nitrobenzoyl chloride and propylamine.

The reaction is typically carried out in a two-phase system, consisting of an aqueous solution of a base (like sodium hydroxide) and an organic solvent containing the acyl chloride and the amine. The base neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.

A related approach involves the use of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent such as a mixture of tetrahydrofuran (B95107) and methanol. This has been successfully used for the synthesis of N-methyl-3-bromo-5-nitrobenzamide, a close analog, with a reported yield of 94.6%. chemicalbook.com

Oxidation-Based Synthetic Routes (e.g., from benzyl (B1604629) alcohols)

More recent synthetic strategies have explored the one-pot oxidative amidation of aldehydes or even benzyl alcohols to directly form amides. nih.govacs.orgrsc.org These methods bypass the need to pre-form a carboxylic acid or acyl chloride.

One such approach involves the in-situ generation of a reactive intermediate from an aldehyde, which then acylates an amine. nih.govacs.org For example, an aldehyde can be condensed with a hydrazine (B178648) derivative, followed by oxidation to form an acyl diazene (B1210634) species that reacts with an amine to yield the amide. nih.govacs.org This multi-step, one-pot procedure has been used to synthesize a variety of amides. nih.govacs.org

Another strategy involves the direct oxidative coupling of an aldehyde with an amine, often catalyzed by a metal complex. Copper-based metal-organic frameworks (MOFs) have been shown to catalyze the oxidative amidation of aldehydes with primary amines using oxidants like N-chlorosuccinimide and aqueous tert-butyl hydroperoxide. rsc.org

While the direct synthesis of this compound from 3-bromo-5-nitrobenzyl alcohol is not explicitly detailed in the provided search results, the synthesis of epoxides from benzyl alcohols and aldehydes has been demonstrated in a one-pot reaction. nih.gov This suggests the feasibility of developing one-pot oxidative amidation methods starting from the corresponding benzyl alcohol.

Regioselective Functionalization of the Benzene (B151609) Core

The substitution pattern on the benzene ring of this compound is crucial for its properties. The synthesis of this specific isomer, as well as other analogs, relies on the principles of electrophilic aromatic substitution and the directing effects of the substituents already present on the ring.

In the case of this compound, the starting material is typically 3-bromo-5-nitrobenzoic acid. The synthesis of this precursor involves the nitration and bromination of benzoic acid. The carboxyl group is a meta-director and a deactivating group. Therefore, nitration of benzoic acid will primarily yield 3-nitrobenzoic acid. Subsequent bromination of 3-nitrobenzoic acid is directed by both the carboxyl and the nitro group. Both are meta-directors. The nitro group is a strongly deactivating group, while the carboxyl group is moderately deactivating. organicchemistrytutor.comwikipedia.org The bromine will be directed to a position that is meta to both existing groups, which in this case is the 5-position, leading to 3-bromo-5-nitrobenzoic acid.

The directing effects of substituents are a cornerstone of synthetic strategy. organicchemistrytutor.comwikipedia.orgcognitoedu.org

Electron-donating groups (e.g., -OH, -NH₂, alkyl groups) are typically ortho-, para-directors and activate the ring towards electrophilic substitution. cognitoedu.org

Electron-withdrawing groups (e.g., -NO₂, -COOH, -C=O) are generally meta-directors and deactivate the ring. organicchemistrytutor.comwikipedia.orgcognitoedu.org

Halogens are an exception, being deactivating yet ortho-, para-directing. libretexts.org

The presence of a strong electron-withdrawing nitro group can facilitate nucleophilic aromatic substitution, where a nucleophile replaces a leaving group (like a halogen) on the aromatic ring. nih.gov This is particularly effective when the leaving group is ortho or para to the nitro group. In the case of 3-bromo-9-nitrobenzanthrone, the bromine atom is readily substituted by secondary cyclic amines due to the activating effect of the nitro group. nih.gov

For polyhalogenated aromatic compounds, regioselective functionalization can be achieved through methods like bromine/magnesium exchange. nih.govuni-muenchen.deresearchgate.net The regioselectivity of this exchange can sometimes be tuned by the addition of Lewis donor ligands. nih.govuni-muenchen.deresearchgate.net This allows for the selective introduction of various functional groups at specific positions on the aromatic ring.

Table 3: Compound Names Mentioned

Compound Name
This compound
3-bromo-5-nitrobenzoic acid
3-bromo-5-nitrobenzoyl chloride
Propylamine
Thionyl chloride
Triethylamine
Dichloromethane
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
Tetrahydrofuran
Methanol
N-methyl-3-bromo-5-nitrobenzamide
3-nitrobenzoic acid
Benzoic acid
3-bromo-9-nitrobenzanthrone
N-chlorosuccinimide
tert-butyl hydroperoxide
3-Bromo-N-cyclopropyl-5-nitrobenzamide
3-Bromo-N-isopropyl-5-nitrobenzamide
N,N-Diethyl-3-bromo-5-nitrobenzamide
3-Bromo-N-propylbenzamide
3-Bromo-5-chlorobenzoyl chloride
4-Bromo-3-nitrobenzoyl chloride
5-Bromo-2-nitrobenzoyl chloride
3-bromo-2-methyl-5-nitro-N-prop-2-enylbenzamide
N-Propyl 3-bromo-5-nitrobenzamide

Introduction of Nitro Moieties onto Aromatic Rings

The introduction of a nitro group (-NO2) onto an aromatic ring is a fundamental reaction in organic synthesis, known as nitration. Aromatic nitro compounds are valuable intermediates in the production of pharmaceuticals, dyes, and other specialty chemicals. numberanalytics.comcareers360.com

The most prevalent method for nitrating aromatic compounds is through electrophilic aromatic substitution using a nitrating mixture, which consists of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). numberanalytics.comcareers360.comlkouniv.ac.in The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. lkouniv.ac.inyoutube.comyoutube.com The reaction mechanism involves the attack of the aromatic ring's pi electrons on the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. lkouniv.ac.inyoutube.com Subsequent deprotonation by a weak base, such as the hydrogen sulfate (B86663) ion, restores the aromaticity of the ring and yields the nitroaromatic product. lkouniv.ac.in

The reaction conditions, including temperature and the ratio of acids, can be adjusted based on the reactivity of the aromatic substrate. numberanalytics.com For less reactive substrates, more forcing conditions may be necessary. The nitro group is a strong electron-withdrawing group and a meta-director in subsequent electrophilic aromatic substitution reactions. lkouniv.ac.incsbsju.edu This deactivating nature means that once a nitro group is introduced, further substitution on the aromatic ring becomes more difficult. csbsju.edu

For the synthesis of compounds like 3,5-dinitrobenzoic acid, benzoic acid is nitrated with a mixture of nitric acid and sulfuric acid. wikipedia.orgchemicalbook.com Similarly, the nitration of N-phenylbenzamide has been studied, revealing that the regioselectivity of the reaction is influenced by the nature of the amide group. stackexchange.com Kinetic studies on the nitration of benzamide in aqueous sulfuric acid have shown that the reaction proceeds through its conjugate acid. rsc.org

Halogenation Procedures for Bromine Substitution

Halogenation is a chemical process that involves the introduction of one or more halogen atoms into a compound. khanacademy.org In the context of aromatic compounds, electrophilic aromatic substitution is a common pathway for introducing bromine. mt.com

Direct bromination of aromatic rings often requires a Lewis acid catalyst, such as ferric bromide (FeBr3) or aluminum bromide (AlBr3), to increase the electrophilicity of the bromine molecule. mt.comyoutube.com The catalyst polarizes the Br-Br bond, making one bromine atom more susceptible to attack by the aromatic ring. youtube.com The mechanism proceeds through a sigma complex intermediate, similar to nitration, followed by deprotonation to yield the bromoaromatic compound. youtube.com

An alternative to using elemental bromine is N-bromosuccinimide (NBS), which is a convenient and safer reagent for bromination, particularly for allylic and benzylic positions. mt.comyoutube.com For the synthesis of some brominated aromatic compounds, reagents like 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione have been employed. chemicalbook.com

The synthesis of 3,5-dibromo-N-isopropylbenzamide can be achieved by brominating N-isopropylbenzamide with bromine or NBS. smolecule.com Similarly, 3,5-dibromo-N-phenylbenzamide is another example of a dibrominated benzamide derivative. nih.gov In a specific example, the synthesis of 3-bromo-5-nitro-1H-indazole was accomplished by reacting 5-nitro-1H-indazole with a bromine solution in DMF, achieving a high yield. google.com The synthesis of 3,5-dibromo-2-aminobenzaldehyde has also been reported through a multi-step process involving bromination. google.com

The order of nitration and bromination is critical in multi-step syntheses to achieve the desired isomer. For example, to synthesize m-bromoaniline from benzene, nitration must precede bromination because the nitro group is a meta-director. libretexts.org

Optimization of Reaction Conditions and Yield for Substituted Benzamides

The synthesis of substituted benzamides often requires careful optimization of reaction conditions to maximize yield and purity. This can involve adjusting parameters such as solvent, temperature, catalyst, and reaction time.

For instance, in the synthesis of N-2-pyridinyl-N'-benzoylthiourea derivatives, various solvents and temperatures were tested to find the optimal conditions for the reaction with iodine-alumina. researchgate.net Similarly, the synthesis of 2-substituted benzimidazoles has been optimized using different catalysts and reaction media. researchgate.net Studies on the synthesis of various benzamide derivatives have highlighted the importance of choosing appropriate reagents and conditions to achieve good yields. researchgate.net

The synthesis of benzamides can be achieved through various methods, including the reaction of a carboxylic acid or its derivative (like an acid chloride) with an amine. The Schotten-Baumann reaction, for example, involves the acylation of an amine with an acid chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid byproduct and driving the reaction to completion.

In the synthesis of n-propyl-4-chloro-3,5-dinitro-benzoate, the reaction between 4-chloro-3,5-dinitro-benzoic acid and n-propanol is carried out at a specific temperature range in the presence of a sulfuric acid catalyst, with azeotropic removal of water to drive the equilibrium towards the product. prepchem.com

The direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine has been shown to be effective in the presence of a Brønsted superacid, with the yield being dependent on the amount of acid used. nih.govnih.gov

The following table summarizes the optimization of reaction conditions for the preparation of a substituted benzamide (2a) from a benzoylthiourea (B1224501) (1a) using an iodine-alumina catalyst, illustrating the effect of solvent and temperature on the yield. researchgate.net

Table 1: Optimization of Reaction Conditions for Substituted Benzamide Synthesis

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 Water Room Temperature 12 20
2 Methanol Reflux 6 45
3 Ethanol Reflux 5 60
4 Acetonitrile Reflux 4 75
5 Dichloromethane Reflux 8 30
6 Solvent-free 80 1 92

Purification and Isolation Techniques in Benzamide Synthesis

After the synthesis of a benzamide, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Common techniques used for the purification of benzamides include recrystallization and chromatography. smolecule.com

Recrystallization is a widely used method for purifying solid compounds. scribd.com The choice of a suitable solvent is crucial; the desired compound should be soluble in the hot solvent but sparingly soluble at room temperature, while the impurities should either be very soluble or insoluble at all temperatures. scribd.com For example, 3,5-dibromo-N-isopropylbenzamide can be purified by recrystallization from an ethanol-water mixture. smolecule.com In the synthesis of benzamide from benzoyl chloride, the crude product is often recrystallized from hot water. scribd.comglobalconference.info

Column chromatography is another powerful purification technique, particularly for separating mixtures of compounds with different polarities. smolecule.com Silica (B1680970) gel is a common stationary phase, and a mixture of solvents (eluent) is used to move the compounds down the column at different rates. For instance, 3,5-dibromo-N-isopropylbenzamide can be purified using silica gel chromatography with a hexane-ethyl acetate (B1210297) eluent. smolecule.com

Other work-up procedures may include washing the reaction mixture with aqueous solutions to remove acidic or basic impurities. For example, in the synthesis of 3-bromo-5-nitrobenzotrifluoride, the reaction mixture is washed with aqueous sodium hydroxide, sodium metabisulfite, and sodium bicarbonate solutions. chemicalbook.com The final product is often dried to remove any residual solvent. scribd.comglobalconference.info The purity of the isolated benzamide can be assessed by techniques such as melting point determination and spectroscopic methods. scribd.com

The purification of benzamide compounds in an industrial setting may involve solid-liquid separation steps, and the use of materials like sulfonic acid ion exchange resins that can be recycled. google.com

Advanced Spectroscopic Characterization Techniques for 3 Bromo 5 Nitro N Propylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Bromo-5-nitro-N-propylbenzamide, a combination of one-dimensional and two-dimensional NMR experiments is employed for an unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information regarding the number of distinct proton environments and their neighboring atoms. In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling patterns are anticipated for the aromatic and the N-propyl protons.

The aromatic region is expected to show signals for the three protons on the benzene (B151609) ring. The electronic effects of the bromo and nitro substituents, both being electron-withdrawing, and the N-propylamide group will deshield these protons, causing them to resonate at a lower field. The splitting patterns of these aromatic protons will reveal their relative positions (ortho, meta, para) to each other.

The N-propyl group will exhibit characteristic signals in the aliphatic region of the spectrum. The methylene (B1212753) (CH₂) group attached directly to the nitrogen of the amide will be the most deshielded of the propyl chain due to the adjacent electron-withdrawing carbonyl group and nitrogen atom. The subsequent methylene group will show a more intermediate chemical shift, and the terminal methyl (CH₃) group will appear at the highest field (most shielded). The coupling between these adjacent aliphatic protons will result in distinct multiplicities (e.g., triplet, sextet, triplet), which allows for their sequential assignment.

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic-H 7.5 - 9.0 m
NH (Amide) 8.0 - 9.5 t
N-CH₂ 3.2 - 3.6 q
CH₂-CH₂-CH₃ 1.5 - 1.9 sextet
CH₃ 0.8 - 1.2 t

Note: This is a generalized prediction. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is expected to be the most deshielded carbon, appearing at the lowest field (typically 160-180 ppm). The aromatic carbons will resonate in the approximate range of 110-150 ppm. The carbons directly bonded to the bromine and the nitro group will have their chemical shifts significantly influenced by these substituents. The propyl chain carbons will appear in the shielded, aliphatic region of the spectrum (typically 10-50 ppm), with the carbon attached to the nitrogen being the most deshielded of the three.

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (ppm)
C=O (Amide) 160 - 170
Aromatic C-Br 120 - 125
Aromatic C-NO₂ 145 - 150
Other Aromatic C 120 - 140
N-CH₂ 40 - 50
CH₂-CH₂-CH₃ 20 - 30
CH₃ 10 - 15

Note: This is a generalized prediction. Actual experimental values may vary.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between adjacent protons in the propyl chain (e.g., between the N-CH₂ and the central CH₂ protons, and between the central CH₂ and the terminal CH₃ protons). It would also help in assigning the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). This experiment is crucial for piecing together the entire molecular structure. For instance, a correlation would be expected between the amide NH proton and the carbonyl carbon, as well as the aromatic carbon at position 1. Correlations between the aromatic protons and the carbonyl carbon would confirm the connection of the amide group to the aromatic ring.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

N-H Stretch : A sharp absorption band is anticipated in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the propyl group are expected just below 3000 cm⁻¹.

C=O Stretch (Amide I band) : A strong, sharp absorption band for the carbonyl group of the amide is expected in the range of 1630-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

N-H Bend (Amide II band) : This secondary amide feature, resulting from a combination of N-H bending and C-N stretching, typically appears around 1510-1570 cm⁻¹.

NO₂ Stretches : The nitro group will show two characteristic strong stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹.

C-Br Stretch : The stretching vibration for the carbon-bromine bond is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3500
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000
C=O Stretch (Amide I) 1630 - 1680
N-H Bend (Amide II) 1510 - 1570
NO₂ Asymmetric Stretch 1500 - 1560
NO₂ Symmetric Stretch 1300 - 1360
C-Br Stretch 500 - 600

Note: This is a generalized prediction. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₁₀H₁₁BrN₂O₃), the molecular weight is 287.11 g/mol . Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion peak in the mass spectrum will appear as a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units.

Ionization Techniques in Mass Spectrometry (e.g., ESI, APCI)

Soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used for the analysis of moderately polar, medium-sized organic molecules like this compound.

Electrospray Ionization (ESI) : ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. This method is particularly suitable for polar compounds and often results in minimal fragmentation, allowing for clear determination of the molecular weight.

Atmospheric Pressure Chemical Ionization (APCI) : APCI is another soft ionization technique that is well-suited for less polar compounds than ESI. Ionization in APCI occurs in the gas phase and also commonly produces [M+H]⁺ ions. It can sometimes induce more in-source fragmentation than ESI, which can provide additional structural information.

The fragmentation pattern observed in the mass spectrum can help to confirm the structure. Common fragmentation pathways for this compound might include the cleavage of the amide bond, leading to the formation of the 3-bromo-5-nitrobenzoyl cation and the propylaminyl radical, or the loss of the propyl group. The isotopic signature of bromine would be retained in any fragment containing the bromine atom.

Compound Names Mentioned

Compound Name

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores.

In the case of this compound, the primary chromophore is the substituted benzene ring, which contains both an electron-withdrawing nitro group (-NO₂) and a bromo group (-Br), as well as the benzamide (B126) functionality. The electronic spectrum of this compound is expected to be dominated by π→π* and n→π* transitions. researchgate.netrsc.org

The π→π* transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the carbonyl group of the amide. These transitions are typically of high intensity. The presence of substituents on the benzene ring, such as the bromo and nitro groups, can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands compared to unsubstituted benzamide. researchgate.net The substitution with chlorine and bromine in benzamide has been shown to result in a shift to longer wavelengths. researchgate.net

The n→π* transitions arise from the excitation of non-bonding electrons (lone pair electrons), primarily from the oxygen atoms of the nitro and carbonyl groups, to an antibonding π* orbital of the aromatic ring or carbonyl group. These transitions are generally of lower intensity compared to π→π* transitions.

Based on data from structurally similar compounds, such as other substituted benzamides and nitroaromatics, the expected UV-Vis absorption data for this compound in a non-polar solvent like cyclohexane (B81311) can be estimated.

Table 1: Estimated UV-Vis Spectral Data for this compound

Estimated λmax (nm) Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) Transition Type Associated Chromophore
~210-230 High π→π* Benzene Ring, Carbonyl Group
~260-280 Moderate π→π* Benzene Ring (Benzenoid band)
~300-330 Low n→π* Nitro Group, Carbonyl Group

This interactive table provides estimated values based on analogous compounds. The actual experimental values may vary.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. It is based on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in the energy of the scattered photons. This energy difference corresponds to the vibrational energy levels of the molecule.

For a molecule to be Raman active, a change in the polarizability of the molecule must occur during the vibration. This makes Raman spectroscopy particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or inactive in IR spectroscopy. muthayammal.in

The Raman spectrum of this compound is expected to exhibit a series of characteristic bands corresponding to the various functional groups present in the molecule. By analyzing the Raman spectra of related compounds, such as o-nitrobenzamide and other substituted benzenes, the vibrational modes for the target compound can be assigned with a reasonable degree of confidence. muthayammal.inresearchgate.net

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching (from the propyl group): Expected in the 2850-2960 cm⁻¹ range.

Amide N-H stretching: A broad band usually appearing around 3200-3400 cm⁻¹.

Carbonyl (C=O) stretching (Amide I band): A strong band typically found between 1630 and 1680 cm⁻¹.

Nitro (NO₂) group vibrations: The symmetric and asymmetric stretching modes of the nitro group are expected around 1350 cm⁻¹ and 1530 cm⁻¹, respectively.

Aromatic C-C stretching: Multiple bands are expected in the 1400-1600 cm⁻¹ region.

C-N stretching: Usually observed in the 1200-1350 cm⁻¹ range.

C-Br stretching: A characteristic band expected at lower wavenumbers, typically in the 500-700 cm⁻¹ region.

Table 2: Estimated Raman Shifts and Vibrational Assignments for this compound

Estimated Raman Shift (cm⁻¹) Vibrational Assignment Functional Group
~3080 Aromatic C-H Stretch Aromatic Ring
~2940 Asymmetric CH₃ Stretch Propyl Group
~2880 Symmetric CH₂ Stretch Propyl Group
~1660 C=O Stretch (Amide I) Amide
~1590 Aromatic C-C Stretch Aromatic Ring
~1530 Asymmetric NO₂ Stretch Nitro Group
~1350 Symmetric NO₂ Stretch Nitro Group
~1300 C-N Stretch Amide
~1000 Ring Breathing Mode Aromatic Ring
~680 C-Br Stretch Bromo Group

This interactive table provides estimated values based on the analysis of structurally similar compounds. Actual experimental values may differ.

The combination of UV-Vis and Raman spectroscopy provides a robust analytical framework for the characterization of this compound. While UV-Vis spectroscopy elucidates the electronic transitions within the molecule's chromophoric system, Raman spectroscopy offers detailed information about its vibrational modes, allowing for a comprehensive understanding of its molecular structure and bonding.

Computational Chemistry and Molecular Modeling of 3 Bromo 5 Nitro N Propylbenzamide Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. For 3-Bromo-5-nitro-N-propylbenzamide, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in elucidating its fundamental electronic characteristics. mdpi.comresearchgate.net

These calculations can predict key quantum chemical parameters that govern the molecule's reactivity and stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its capacity to accept electrons. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity, with a smaller gap suggesting higher reactivity. mdpi.com For substituted nitroaromatics, DFT has been successfully used to correlate electronic structure with reactivity. icm.edu.pl

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterPredicted ValueSignificance
HOMO Energy-7.5 eVElectron-donating potential
LUMO Energy-2.1 eVElectron-accepting potential
HOMO-LUMO Gap5.4 eVChemical reactivity and stability
Dipole Moment4.2 DMolecular polarity
Ionization Potential7.5 eVEnergy required to remove an electron
Electron Affinity2.1 eVEnergy released upon gaining an electron

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar aromatic compounds.

Molecular Docking Simulations for Analyzing Intermolecular Interactions

To explore the potential of this compound as a biologically active agent, molecular docking simulations are an invaluable tool. This computational technique predicts the preferred orientation of a molecule when bound to a specific target, typically a protein or enzyme. Studies on nitro-substituted benzamide (B126) derivatives have successfully employed molecular docking to understand their binding modes.

The process involves computationally placing the this compound molecule into the active site of a target receptor. The simulation then calculates the binding affinity, which is a measure of the strength of the interaction. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For instance, the amide group can act as both a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-π stacking interactions.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational stability and behavior of this compound and its complexes over time. MD simulations of complex benzamide derivatives have been used to validate docking results and assess the stability of ligand-protein interactions.

An MD simulation would model the movement of every atom in the system, providing insights into the flexibility of the N-propyl chain and the rotational barriers of the amide bond. When studying a ligand-receptor complex, MD can reveal how the binding of this compound affects the protein's structure and dynamics. The stability of the complex can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on Substituted Benzamides

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. Numerous QSAR studies have been conducted on substituted benzamides to understand the structural requirements for various biological activities, such as antimicrobial and antiallergic effects. bohrium.comresearchgate.net

In a QSAR study involving this compound, a set of related benzamide derivatives would be synthesized and their biological activity measured. Various molecular descriptors for each compound, such as electronic, steric, and hydrophobic parameters, would then be calculated. Statistical methods, like multiple linear regression, are then used to build a mathematical model that relates these descriptors to the observed activity. researchgate.net Such models can predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

Table 2: Examples of Descriptors Used in QSAR Studies of Benzamides

Descriptor ClassExample DescriptorsInformation Provided
ElectronicDipole moment, HOMO/LUMO energiesCharge distribution, reactivity
StericMolecular volume, surface areaSize and shape of the molecule
HydrophobicLogPLipophilicity and membrane permeability
TopologicalConnectivity indicesAtomic connectivity and branching

Theoretical Prediction of Spectroscopic Data (e.g., IR, Raman, NMR)

Computational methods can be used to predict the spectroscopic properties of this compound, which can aid in its experimental characterization. DFT calculations can provide theoretical vibrational frequencies for Infrared (IR) and Raman spectroscopy. bohrium.com These calculated frequencies, when appropriately scaled, can be compared with experimental spectra to confirm the molecular structure and assign vibrational modes to specific functional groups, such as the C=O stretch of the amide, the N-H bend, and the symmetric and asymmetric stretches of the nitro group.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions can be valuable in assigning the signals in the experimental NMR spectra, especially for complex molecules where signal overlap may occur.

Analysis of Molecular Electrostatic Potential (MEP) for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution on a molecule and identifying its reactive sites. The MEP map is plotted on the molecular surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas) and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP would likely show a region of high negative potential around the oxygen atoms of the nitro and carbonyl groups, making them potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the amide N-H group would be expected to have a positive potential, indicating its role as a hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. researchgate.netrsc.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals.

Reactivity and Reaction Mechanisms of 3 Bromo 5 Nitro N Propylbenzamide

Electronic Effects of Nitro and Bromo Substituents on Aromatic Reactivity

The nitro (-NO2) and bromo (-Br) substituents exert powerful electronic effects on the aromatic ring, primarily through induction and resonance. The nitro group is a strong electron-withdrawing group (EWG) due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-M or -R). numberanalytics.comyoutube.com It deactivates the aromatic ring towards electrophilic aromatic substitution by decreasing the electron density, making it less attractive to electrophiles. numberanalytics.comlibretexts.org This deactivation is substantial, with a nitro group decreasing the ring's reactivity by a factor of roughly a million compared to unsubstituted benzene (B151609). libretexts.orgmsu.edu The electron-withdrawing nature of the nitro group is so pronounced that it can facilitate nucleophilic aromatic substitution by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org

Reactivity of the Bromo-Substituted Aromatic Ring

The bromine atom on the aromatic ring of 3-Bromo-5-nitro-N-propylbenzamide serves as a leaving group in several important reactions, most notably nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with strong electron-withdrawing groups. wikipedia.org The nitro group, particularly when positioned ortho or para to a leaving group, strongly activates the ring for nucleophilic attack. wikipedia.orgstackexchange.com In this compound, the nitro group is meta to the bromine. While the activating effect is strongest from the ortho and para positions, the powerful electron-withdrawing nature of the nitro group still renders the carbon atom attached to the bromine susceptible to nucleophilic attack. stackexchange.comnih.gov

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.orgnumberanalytics.com First, the nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge of this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitro group. wikipedia.org In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored. nih.gov The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. stackexchange.comnih.gov

Cross-Coupling Reactions:

The bromo substituent makes the aromatic ring a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org These reactions are powerful tools for forming new carbon-carbon bonds. In a typical Suzuki-Miyaura reaction, the bromo-substituted aromatic compound is reacted with an organoboron reagent in the presence of a palladium catalyst and a base. acs.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The presence of other functional groups, like the nitro and amide groups, must be considered as they can potentially interfere with the catalytic cycle. However, many cross-coupling protocols are compatible with a wide range of functional groups. nih.gov

Reactivity of the Nitro Group

The nitro group itself is a reactive functional group that can undergo various transformations, most commonly reduction.

Reduction Pathways:

The reduction of aromatic nitro compounds is a well-established and versatile reaction in organic synthesis, often leading to the formation of anilines. libretexts.orgwikipedia.org This transformation can be achieved using a variety of reducing agents and conditions. numberanalytics.comnumberanalytics.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. libretexts.orgwikipedia.org

Metal/Acid Reduction: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (e.g., HCl) are effective reducing agents. libretexts.org

Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used. wikipedia.org

The reduction of a nitro group proceeds in a stepwise manner, with nitroso and hydroxylamine (B1172632) intermediates being formed along the pathway to the amine. numberanalytics.com By carefully selecting the reducing agent and reaction conditions, it is possible to isolate these intermediates. numberanalytics.comnumberanalytics.com For example, reduction with zinc metal in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine. wikipedia.org

The presence of the nitro group also influences the reactivity of the adjacent positions on the aromatic ring. Its strong electron-withdrawing nature deactivates the ortho and para positions towards electrophilic attack. quora.comquora.com

Amide Bond Reactivity and Stability under Various Conditions

The N-propylbenzamide moiety contains an amide bond, which is generally a stable functional group due to resonance stabilization between the nitrogen lone pair and the carbonyl group. nih.gov This resonance gives the C-N bond partial double bond character, restricting rotation and contributing to the planarity of the amide group. nih.gov

However, the amide bond in N-propylbenzamide can undergo hydrolysis under acidic or basic conditions to yield benzoic acid and propylamine. evitachem.com The stability of the amide bond can be influenced by the substituents on the aromatic ring. The electron-withdrawing nitro and bromo groups on the benzene ring of this compound would likely make the carbonyl carbon of the amide more electrophilic and potentially more susceptible to nucleophilic attack, including hydrolysis.

Studies on Reaction Kinetics and Thermodynamic Parameters

Detailed studies on the reaction kinetics and thermodynamic parameters specifically for this compound are not widely available in the public domain. However, general principles of physical organic chemistry can be applied to understand its reactivity.

For nucleophilic aromatic substitution reactions, the rate is dependent on the concentration of both the aromatic substrate and the nucleophile, indicating a second-order reaction. libretexts.org The rate is also influenced by the nature of the leaving group (with more electronegative halogens generally leading to faster reactions in the rate-determining attack step) and the strength of the electron-withdrawing groups on the ring. wikipedia.org

The Hammett equation can be used to quantify the effect of substituents on the reaction rates of aromatic compounds. numberanalytics.com The sigma (σ) values for the bromo and nitro groups at the meta position would provide a quantitative measure of their electron-withdrawing effects and their impact on the reaction rate compared to an unsubstituted benzamide (B126).

Advanced Research Perspectives and Material Science Applications of Substituted Benzamides

Role as Synthetic Intermediates and Building Blocks for Complex Organic Architectures

The structure of 3-Bromo-5-nitro-N-propylbenzamide makes it a valuable synthetic intermediate for constructing more complex organic molecules. Benzamides are recognized as useful building blocks in organic synthesis and are found as substructures in many pharmaceutical compounds. researchgate.net The reactivity of this specific molecule is dictated by its three key functional groups: the bromo group, the nitro group, and the N-propylbenzamide moiety.

The synthesis of this compound typically starts from 3-bromo-5-nitrobenzoic acid, which is converted to its acyl chloride and subsequently reacted with n-propylamine. This modular synthesis allows for variations in the amide substituent.

The true versatility of this compound lies in the distinct reactivity of its aromatic substituents.

Bromo Group: The bromine atom can be readily substituted or used in cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki or Heck coupling allow for the formation of new carbon-carbon bonds at this position, enabling the connection of other aromatic or aliphatic fragments.

Nitro Group: The strongly electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring. nih.gov It directs incoming electrophiles to the meta-positions (relative to itself). libretexts.org Crucially, the nitro group can be chemically reduced to an amino group (-NH2). This transformation is fundamental, as it converts a strongly deactivating group into a strongly activating, ortho-, para-directing group, completely altering the electronic properties and subsequent reactivity of the molecule. libretexts.org This amino group can then undergo a wide range of further reactions, such as diazotization or acylation.

The strategic, sequential modification of these functional groups allows chemists to use this compound as a scaffold to build intricate, multi-functional organic architectures. libretexts.org The order of reactions is critical; for example, nitration is often performed early in a synthetic sequence because the nitro group is a meta-director, a property that might be required to achieve the desired substitution pattern. libretexts.org

Exploration in Organic Electronic Materials and Functional Systems

While specific research on this compound in organic electronics is not extensively documented, its molecular structure suggests potential areas of exploration. Organic molecules are increasingly used in electronic devices like semiconductors and light-emitting diodes. researchgate.netsigmaaldrich.com

The electronic properties of this molecule are heavily influenced by the push-pull nature of its substituents.

The nitro group is a powerful electron-withdrawing group, which delocalizes pi-electrons from the benzene (B151609) ring, creating a partial positive charge at the ortho and para positions. nih.govstackexchange.com This electron deficiency is a key feature in the design of n-type (electron-transporting) organic semiconductors.

The combination of these features could make this compound or its derivatives interesting candidates for components in organic electronic devices. For example, theoretical calculations on similar chlorinated benzamides have shown that substitutions can tune the electronic band gap, a critical parameter for semiconductor performance. researchgate.net Further derivatization, such as replacing the bromine atom via cross-coupling, could be used to systematically modify the electronic properties and explore its potential in functional systems.

Design Principles for Supramolecular Assemblies Utilizing Benzamide (B126) Scaffolds

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. researchgate.net Benzamide-based molecules are excellent candidates for creating such assemblies due to their inherent ability to form strong and directional hydrogen bonds. nih.gov

The key structural features of this compound that are relevant to supramolecular design are:

Hydrogen Bonding: The amide group contains a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows molecules of this compound to link together, forming one-dimensional chains or more complex two- or three-dimensional networks. This is a well-established motif in the crystal engineering of benzamides. nih.govresearchgate.net

Halogen Bonding: The bromine atom introduces the possibility of another significant non-covalent interaction: the halogen bond. acs.org A halogen bond is an attractive interaction between an electrophilic region on the halogen atom (called a σ-hole) and a nucleophilic site on an adjacent molecule. acs.org In this case, the electron-withdrawing effect of the nitro group can enhance the electrophilic character of the bromine atom. The nitro group's oxygen atoms on a neighboring molecule could act as the nucleophile, leading to specific Br···O interactions that can direct crystal packing and stabilize the supramolecular architecture. nih.gov

π-π Stacking: The aromatic benzene ring can participate in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably, further stabilizing the assembly. researchgate.net

By leveraging these interactions, this compound could potentially be used to construct predictable and robust supramolecular materials. The interplay between hydrogen bonding, halogen bonding, and π-π stacking would govern the final structure and properties of the resulting assembly. researchgate.net

Current Trends in Developing Novel Benzamide-Based Compounds with Tailored Chemical Functionality

Current research in functional organic materials focuses on the rational design and synthesis of molecules with precisely tailored properties. nih.govnih.gov The this compound scaffold is well-suited to modern synthetic strategies aimed at creating chemical diversity.

Key trends applicable to this molecular framework include:

Privileged Fragment Merging: This strategy involves combining structural motifs from different known active molecules to create new hybrid compounds with potentially enhanced or novel functionalities. nih.gov The benzamide core is a common "privileged" fragment in medicinal chemistry and material science. researchgate.net

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis is highly valuable. The bromo group on this compound is ideal for late-stage functionalization via cross-coupling reactions, allowing for the rapid generation of a library of derivatives with varied properties. This approach is central to discovering materials with optimized electronic or self-assembly characteristics.

Bioisosterism: In medicinal chemistry and materials design, a common strategy is to replace a functional group with another that has similar physical or chemical properties (a bioisostere) to fine-tune the molecule's behavior. nih.govmdpi.com For example, the bromo substituent could be replaced with other halogens or pseudo-halogens to modulate halogen bonding strength or other intermolecular forces.

By applying these modern design principles, the this compound core can serve as a starting point for developing new generations of functional materials, from active pharmaceutical ingredients to components for advanced electronic or self-assembling systems. tandfonline.comacs.org

Q & A

Basic: What are the optimal conditions for synthesizing 3-Bromo-5-nitro-N-propylbenzamide from its benzoic acid precursor?

Methodological Answer:
The synthesis typically involves converting 3-bromo-5-nitrobenzoic acid (CAS 6307-83-1) to the corresponding amide. A two-step approach is recommended:

Acid Chloride Formation : React the benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

Amidation : Add propylamine to the acid chloride intermediate in the presence of a base (e.g., triethylamine) at 0–25°C.
Key considerations:

  • Use a 1.2–1.5 molar excess of propylamine to ensure complete reaction.
  • Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) or HPLC.
  • Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
    Reference yields for analogous amidation reactions range from 75–88% .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify proton environments (e.g., nitro group deshielding adjacent protons) and confirm propyl chain integration.
  • IR Spectroscopy : Detect amide C=O stretch (~1650–1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹, asymmetric stretching).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₁₀BrN₂O₃) with <3 ppm error.
  • Elemental Analysis : Validate purity (>95%) by matching calculated and observed C/H/N percentages.
    For structural ambiguity, cross-validate with X-ray crystallography (see Advanced FAQ 5 ) .

Advanced: How do the electron-withdrawing substituents (Br, NO₂) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The bromine atom at the meta position is activated for Suzuki-Miyaura coupling due to the nitro group’s strong electron-withdrawing effect, which polarizes the C–Br bond. Key experimental design considerations:

  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with arylboronic acids.
  • Solvent System : Optimize in toluene/ethanol (4:1) with Na₂CO₃ as base.
  • Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.
    Note: Competitive reduction of the nitro group may occur; monitor via LC-MS. Substituent effects on regioselectivity can be modeled using DFT calculations .

Advanced: What strategies can resolve contradictions in reported synthetic yields of this compound when using different amidation catalysts?

Methodological Answer:
Discrepancies in yields often arise from catalyst efficiency or side reactions (e.g., hydrolysis of acid chloride). Systematic approaches include:

Catalyst Screening : Compare traditional bases (Et₃N, DMAP) versus coupling agents (HATU, EDCI).

Kinetic Studies : Use in-situ IR or NMR to track reaction progress and identify intermediates.

Side Reaction Analysis : Isolate by-products (e.g., hydrolyzed acid) via preparative HPLC.
For example, EDCI-mediated amidation may improve yields by reducing racemization compared to SOCl₂-derived methods .

Advanced: How can X-ray crystallography be employed to confirm the molecular structure and assess crystallographic purity of this compound?

Methodological Answer:

  • Crystal Growth : Dissolve the compound in a mixture of DCM/hexane (1:3) and allow slow evaporation.
  • Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Refinement : Software like SHELXL or OLEX2 refines positional and thermal parameters.
  • Validation : Check R-factor (<5%), residual electron density, and CCDC deposition (e.g., CIF file).
    Crystallographic data for analogous bromo-nitrobenzamides show monoclinic systems (space group P2₁/c) with Z = 4 .

Advanced: What methodologies are recommended for achieving regioselective functionalization at the bromo versus nitro positions in this compound?

Methodological Answer:

  • Bromine Functionalization : Prioritize Pd-catalyzed cross-coupling (Suzuki, Heck) before modifying the nitro group.
  • Nitro Group Reduction : Use H₂/Pd-C or Zn/HCl to convert NO₂ to NH₂, enabling diazotization or acylation.
  • Protection Strategies : Temporarily protect the amide with Boc groups during nitro reduction.
    Example: Suzuki coupling with 4-methoxyphenylboronic acid selectively replaces bromine with 85% yield, leaving the nitro group intact .

Tables

Table 1: Key Physicochemical Properties of this compound (Predicted)

PropertyValue/DescriptionMethod/Reference
Molecular Weight285.11 g/molHRMS
LogP (Partition Coefficient)2.8 ± 0.3ACD/Labs Percepta
Solubility in DMSO>10 mMExperimental
Melting Point148–152°CDSC Analysis

Table 2: Common Synthetic Routes and Yields

RouteConditionsYieldReference
Acid Chloride + PropylamineSOCl₂, THF, 0°C → Et₃N, 25°C88%
Direct Amidation (EDCI)EDCI, DMAP, DCM, 25°C92%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-nitro-N-propylbenzamide
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-nitro-N-propylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.